molecular formula C6H7ClO2 B1597785 2-Chloro-3-hydroxycyclohex-2-en-1-one CAS No. 89466-67-1

2-Chloro-3-hydroxycyclohex-2-en-1-one

Cat. No. B1597785
CAS RN: 89466-67-1
M. Wt: 146.57 g/mol
InChI Key: ZJPMFCHLKVIZRG-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxycyclohex-2-en-1-one is a chemical compound with the molecular formula C6H7ClO2 . It has a molecular weight of 146.57 g/mol . The IUPAC name for this compound is 2-chloro-3-hydroxycyclohex-2-en-1-one .


Molecular Structure Analysis

The InChI string for 2-Chloro-3-hydroxycyclohex-2-en-1-one is InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 . The Canonical SMILES is C1CC(=C(C(=O)C1)Cl)O . These strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s complexity, as computed by PubChem, is 172 . Unfortunately, the search results do not provide further physical and chemical properties such as melting point, boiling point, or density.

Scientific Research Applications

Asymmetric Syntheses and Chemical Transformations

ASYMMETRIC SYNTHESES OF 3-SUBSTITUTED-CYCLOHEXANONE DERIVATIVES Chiral 2-substituted-2-cyclohexen-1-one is prepared and used in conjugate additions with organometallic reagents, showing good to excellent diastereoselectivities. This demonstrates its application in asymmetric synthesis, providing a pathway to 3-substituted cyclohexanone derivatives with potential pharmaceutical uses (A. Schultz & R. Harrington, 1991).

Antioxidant Potential Investigation

Theoretical Investigation for Exploring the Antioxidant Potential of Chlorogenic Acid A theoretical study on chlorogenic acid, related to 2-Chloro-3-hydroxycyclohex-2-en-1-one, used density functional theory to explore its antioxidant properties. This research aids in understanding the chemical's potential in food and pharmacy industries (M. Saqib et al., 2016).

Catalytic Reactions and Synthesis

A Practical New Chiral Controller for Asymmetric Diels-Alder and Alkylation Reactions This study showcases the use of enantiomerically pure hydroxy sulfones derived from 1,2-epoxycyclohexane in catalytic asymmetric Diels-Alder reactions, leading to the synthesis of complex organic molecules (G. Sarakinos & E. Corey, 1999).

Environmental Science Applications

Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers This review focuses on the environmental impact and toxicity of hexachlorocyclohexane isomers, related to 2-Chloro-3-hydroxycyclohex-2-en-1-one, highlighting its global transport and effects on human health and ecosystems (K. Willett et al., 1998).

Safety and Hazards

The compound is irritating to eyes, respiratory system, and skin. It is harmful if swallowed or inhaled . It may cause irritation of the digestive tract and respiratory tract irritation . In case of exposure, it is advised to get medical aid, wash mouth out with water, and if not breathing, give artificial respiration .

properties

IUPAC Name

2-chloro-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPMFCHLKVIZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381206
Record name 2-chloro-3-hydroxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89466-67-1
Record name 2-chloro-3-hydroxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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